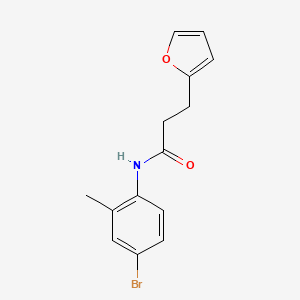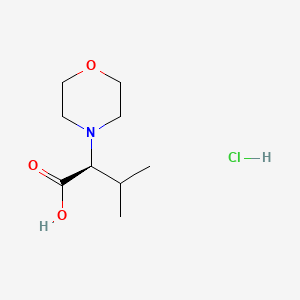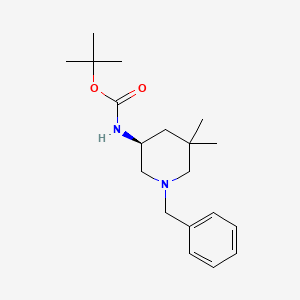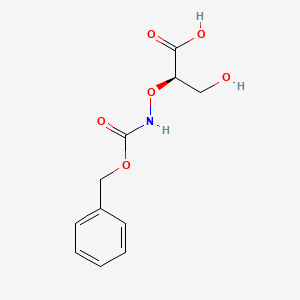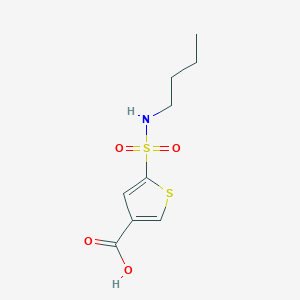
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and organoboron reagents . These methods are favored for their efficiency and functional group tolerance .
化学反应分析
Types of Reactions
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Aminothiophene derivatives
Uniqueness
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid is unique due to the presence of the n-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets compared to other thiophene derivatives .
属性
分子式 |
C9H13NO4S2 |
|---|---|
分子量 |
263.3 g/mol |
IUPAC 名称 |
5-(butylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-2-3-4-10-16(13,14)8-5-7(6-15-8)9(11)12/h5-6,10H,2-4H2,1H3,(H,11,12) |
InChI 键 |
GEHJTTNMPUNCMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCNS(=O)(=O)C1=CC(=CS1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


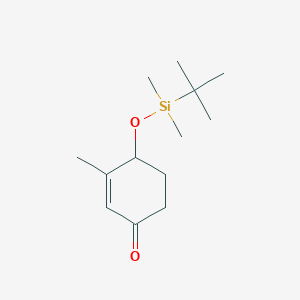
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)
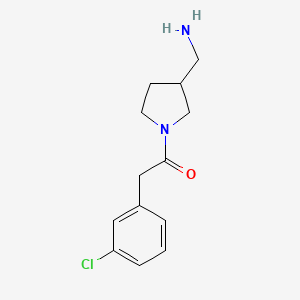

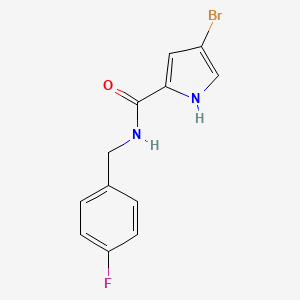
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)

